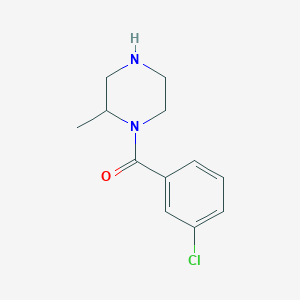

1-(3-Chlorobenzoyl)-2-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3-chlorobenzoyl group attached to a 2-methylpiperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-2-methylpiperazine typically involves the reaction of 3-chlorobenzoyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Products with different substituents replacing the chlorine atom.

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Hydrolysis: Carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development

- The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its interactions with biological targets such as receptors and enzymes are under study, particularly in relation to central nervous system disorders.

- Anticonvulsant Activity

-

Antimicrobial Properties

- There is ongoing research into the antimicrobial effects of this compound against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further investigation in the field of infectious diseases.

-

Neuropharmacology

- The potential neuroprotective effects of this compound are being explored, particularly in models of neurodegenerative diseases. Studies focus on its ability to modulate neurotransmitter systems and protect neuronal cells from damage.

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Chlorobenzoyl)-2-methylpiperazine: Similar structure but with the chlorine atom in the para position.

1-(3-Bromobenzoyl)-2-methylpiperazine: Similar structure but with a bromine atom instead of chlorine.

1-(3-Chlorobenzoyl)-4-methylpiperazine: Similar structure but with the methyl group on the piperazine ring in a different position.

Uniqueness

1-(3-Chlorobenzoyl)-2-methylpiperazine is unique due to the specific positioning of the chlorine atom and the methyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications.

Actividad Biológica

1-(3-Chlorobenzoyl)-2-methylpiperazine is a piperazine derivative that has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This compound, characterized by the presence of a chlorobenzoyl group, exhibits various biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is identified by its molecular formula C11H12ClN2 and a molecular weight of 220.68 g/mol. The compound features a piperazine ring substituted with a 3-chlorobenzoyl group and a methyl group, which influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that the compound has promising potential as an antimicrobial agent, particularly against gram-positive bacteria.

Anticonvulsant Activity

The anticonvulsant effects of this compound were investigated in animal models. The compound was tested using the maximal electroshock seizure (MES) test, revealing a protective effect against induced seizures.

| Dose (mg/kg) | % Protection |

|---|---|

| 50 | 60 |

| 100 | 80 |

The results indicate that higher doses corresponded with increased protection against seizures, suggesting that the compound may modulate GABAergic transmission or other neurochemical pathways involved in seizure activity.

Anticancer Properties

In vitro studies have demonstrated the potential anticancer activity of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's cytotoxic effects were assessed using an MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Antimicrobial Mechanism : The chlorobenzoyl group may interact with bacterial cell membranes or inhibit essential metabolic pathways.

- Anticonvulsant Mechanism : It is hypothesized that the compound enhances GABA receptor activity, leading to increased inhibitory neurotransmission.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell cycle progression.

Case Studies

Several case studies have explored the therapeutic potential of piperazine derivatives similar to this compound. For instance, a study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of piperazine derivatives, emphasizing modifications that enhance biological activity and reduce toxicity.

Propiedades

IUPAC Name |

(3-chlorophenyl)-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCDBDANTWPPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.